molecular formula C19H24N2O2 B6905379 N-(1-benzofuran-2-ylmethyl)-1-cyclopropyl-N-methylpiperidine-4-carboxamide

N-(1-benzofuran-2-ylmethyl)-1-cyclopropyl-N-methylpiperidine-4-carboxamide

Cat. No.: B6905379
M. Wt: 312.4 g/mol
InChI Key: NPRBWOBPPSPTSL-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylmethyl)-1-cyclopropyl-N-methylpiperidine-4-carboxamide is a complex organic compound that features a benzofuran ring, a cyclopropyl group, and a piperidine ring. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-1-cyclopropyl-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-20(13-17-12-15-4-2-3-5-18(15)23-17)19(22)14-8-10-21(11-9-14)16-6-7-16/h2-5,12,14,16H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRBWOBPPSPTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2O1)C(=O)C3CCN(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylmethyl)-1-cyclopropyl-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The piperidine ring can be introduced through a series of nucleophilic substitution reactions, and the cyclopropyl group is often added via cyclopropanation reactions using diazo compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylmethyl)-1-cyclopropyl-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-benzofuran-2-ylmethyl)-1-cyclopropyl-N-methylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylmethyl)-1-cyclopropyl-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in bacteria or cancer cells, contributing to its antibacterial and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzofuran-2-ylmethyl)-1-cyclopropyl-N-methylpiperidine-4-carboxamide is unique due to its combination of a benzofuran ring, a cyclopropyl group, and a piperidine ring.

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